5-{[(2Z)-3-(4-bromo-2,6-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid
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Overview
Description
5-{[(2Z)-3-(4-bromo-2,6-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid is a complex organic compound with a unique structure that includes a thiazole ring, a brominated aromatic ring, and a pentanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2Z)-3-(4-bromo-2,6-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thiazole ring, bromination of the aromatic ring, and subsequent coupling with the pentanoic acid derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to minimize impurities and maximize yield.
Chemical Reactions Analysis
Types of Reactions
5-{[(2Z)-3-(4-bromo-2,6-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The brominated aromatic ring can be reduced to remove the bromine atom.
Substitution: The bromine atom on the aromatic ring can be substituted with different nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution of the bromine atom can produce various substituted aromatic compounds.
Scientific Research Applications
5-{[(2Z)-3-(4-bromo-2,6-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions of thiazole-containing compounds with biological targets.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 5-{[(2Z)-3-(4-bromo-2,6-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simple ester used in organic synthesis.
Malonic acid: A dicarboxylic acid used as a precursor for various chemical reactions.
Polynitroaromatic compounds: Compounds with multiple nitro groups used in various industrial applications.
Uniqueness
5-{[(2Z)-3-(4-bromo-2,6-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid is unique due to its complex structure, which includes a thiazole ring and a brominated aromatic ring. This structure imparts specific chemical and biological properties that distinguish it from simpler compounds like diethyl malonate or malonic acid.
Properties
Molecular Formula |
C18H21BrN2O5S2 |
---|---|
Molecular Weight |
489.4 g/mol |
IUPAC Name |
5-[[3-(4-bromo-2,6-dimethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H21BrN2O5S2/c1-10-6-12(19)7-11(2)17(10)21-13-8-28(25,26)9-14(13)27-18(21)20-15(22)4-3-5-16(23)24/h6-7,13-14H,3-5,8-9H2,1-2H3,(H,23,24) |
InChI Key |
BWVHGFFFBRRXBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N2C3CS(=O)(=O)CC3SC2=NC(=O)CCCC(=O)O)C)Br |
Origin of Product |
United States |
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